N-Methylleucine

描述

N-Methylleucine is an organic compound that belongs to the class of leucine and its derivatives . These compounds contain leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of this compound involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The synthesis and ROP of α-substituted and N-methylated NCAs (αNNCAs) of several amino acids were investigated . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences .Molecular Structure Analysis

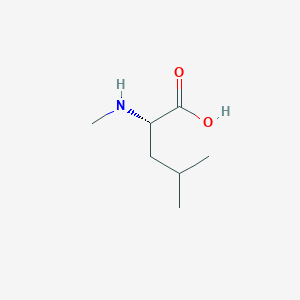

The molecular formula of this compound is C7H15NO2 . Its average mass is 145.199 Da and its monoisotopic mass is 145.110275 Da .Chemical Reactions Analysis

The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key process in the chemical reactions involving this compound . The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 226.1±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 51.0±6.0 kJ/mol and its flash point is 90.6±22.6 °C .科学研究应用

N-Methylleucine has been used in a variety of scientific research applications, including the study of protein structure, enzymatic activity, and drug-target interactions. It has also been used to study the effects of mutations on protein structure and function. In addition, this compound has been used as a substrate for peptide synthesis, as a marker for protein labeling, and as a tool for studying receptor-ligand interactions.

作用机制

Target of Action

N-Methyl-L-leucine, also known as L-Leucine, N-methyl- or N-Methylleucine, primarily targets the C-X-C motif chemokine 10 . This chemokine plays a crucial role in chemotaxis, or the movement of cells in response to chemical stimuli. It is involved in immune responses and inflammation, making it a significant target for various therapeutic interventions .

Mode of Action

It is known that leucine derivatives can activate themechanistic target of rapamycin complex 1 (mTORC1) . This activation is a two-step process: the cellular uptake by the L-type amino acid transporter 1 (LAT1), responsible for leucine uptake in cells, and the subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Biochemical Pathways

N-Methyl-L-leucine may be involved in the mTOR signaling pathway , which is a well-recognized cellular signaling pathway mobilized by amino acids . mTOR is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival . Additionally, leucine and its derivatives like N-Methyl-L-leucine are formed through overlapping biosynthetic pathways, initiated by the condensation of two pyruvate molecules to form 2-acetolactate .

Pharmacokinetics

It is known that the compound’s uptake into cells switches from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . Both the kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-Methyl-L-leucine .

Result of Action

The result of N-Methyl-L-leucine’s action is likely the activation of mTORC1, leading to the regulation of cell growth and metabolism . .

Action Environment

The action of N-Methyl-L-leucine can be influenced by various environmental factors. For instance, the equilibrium between two core conformers of leucine derivatives shifts more towards one conformer upon the addition of monovalent cations This suggests that the presence of certain ions in the environment can influence the action of N-Methyl-L-leucine

实验室实验的优点和局限性

The main advantage of using N-Methylleucine in laboratory experiments is its low cost and easy availability. It is also easy to synthesize in the laboratory, and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is a non-essential amino acid, meaning it does not have to be obtained from dietary sources, and therefore may not be as biologically active as other amino acids. In addition, this compound is a small molecule, and therefore may not be as effective as larger molecules in certain applications.

未来方向

There are several potential future directions for the use of N-Methylleucine in scientific research. For example, it could be used in the development of new drugs or drug delivery systems. In addition, this compound could be used to study the effects of mutations on protein structure and function. Furthermore, this compound could be used in the synthesis of peptides and proteins, as well as in the study of receptor-ligand interactions. Finally, this compound could be used to study the effects of environmental toxins on protein structure and function.

安全和危害

属性

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031240 | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3060-46-6 | |

| Record name | N-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

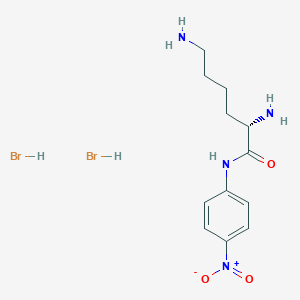

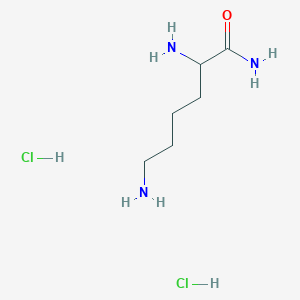

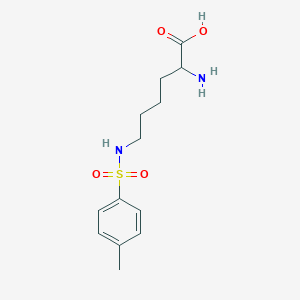

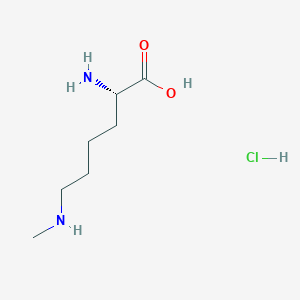

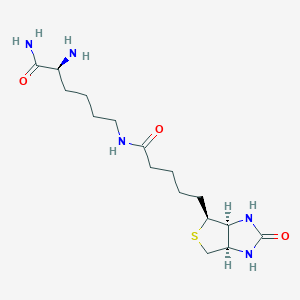

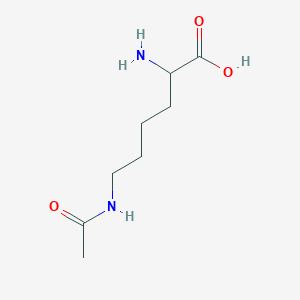

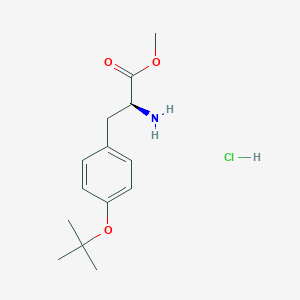

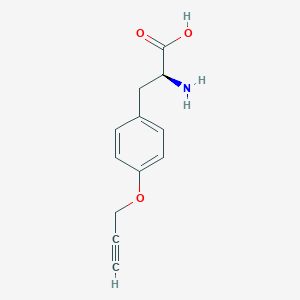

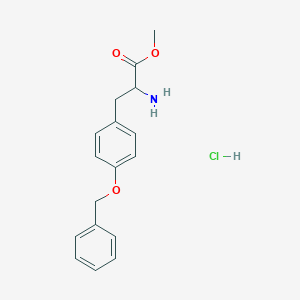

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。